molecular formula C7H9NO2S2 B7731957 ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate

Cat. No.: B7731957
M. Wt: 203.3 g/mol
InChI Key: OHKNSXMQSNDXAI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea in ethanol. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its sulfanyl group provides unique reactivity compared to other similar compounds, making it valuable in various applications .

Properties

IUPAC Name

ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-3-10-6(9)5-4(2)8-7(11)12-5/h3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKNSXMQSNDXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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